Superior Intestinal Permeability and Metabolic Stability of 5,6,7-Trimethoxyflavone vs. Unmethylated Flavonoids
5,6,7-Trimethoxyflavone (and related methylated flavones) demonstrates significantly improved intestinal absorption and metabolic stability compared to unmethylated flavonoid analogs such as chrysin and apigenin. This is a class-level advantage conferred by the complete methylation of hydroxyl groups [1]. In a Caco-2 cell monolayer model of intestinal absorption, methylated flavones exhibited 5- to 8-fold higher apparent permeability (Papp, 22.6–27.6 × 10⁻⁶ cm s⁻¹) compared to unmethylated flavones (Papp, 3.0–7.8 × 10⁻⁶ cm s⁻¹) [2].
| Evidence Dimension | Apparent Permeability (Papp) in Caco-2 cells |
|---|---|
| Target Compound Data | 22.6–27.6 × 10⁻⁶ cm s⁻¹ (class data for methylated flavones including TMF) |
| Comparator Or Baseline | 3.0–7.8 × 10⁻⁶ cm s⁻¹ (class data for unmethylated flavones like chrysin, apigenin) |
| Quantified Difference | 5- to 8-fold higher permeability for methylated flavones |
| Conditions | Human colon adenocarcinoma (Caco-2) cell monolayer model; apical-to-basolateral flux. |
Why This Matters
Higher permeability translates to better predicted oral absorption, making TMF a more suitable tool compound for cell-based and in vivo studies where compound exposure is critical.
- [1] Wen X, Walle T. Drug Metab Dispos. 2006 Oct;34(10):1786-92. Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability. View Source
- [2] Wen X, Walle T. Drug Metab Dispos. 2006 Oct;34(10):1786-92. Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability. View Source
